molecular formula C18H27NO2 B187962 10-Undecenamide, N-(2-methoxyphenyl)- CAS No. 76691-46-8

10-Undecenamide, N-(2-methoxyphenyl)-

Cat. No. B187962
CAS RN: 76691-46-8
M. Wt: 289.4 g/mol
InChI Key: GDLMMSIWAXMZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Undecenamide, N-(2-methoxyphenyl)- is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. This compound is known to have unique biochemical and physiological effects, making it a promising candidate for various research studies. We will also explore the future directions for research on this compound.

Mechanism Of Action

The exact mechanism of action of 10-Undecenamide, N-(2-methoxyphenyl)- is not fully understood. However, studies have shown that it may work by disrupting the cell membrane of bacteria and fungi, leading to their death. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.

Biochemical And Physiological Effects

10-Undecenamide, N-(2-methoxyphenyl)- has been shown to have unique biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. It has also been shown to inhibit the production of certain inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 10-Undecenamide, N-(2-methoxyphenyl)- in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it a reliable compound for use in experiments. One limitation is that it may not be effective against all types of bacteria and fungi, and further research is needed to determine its efficacy against different strains.

Future Directions

There are many potential future directions for research on 10-Undecenamide, N-(2-methoxyphenyl)-. One area of interest is its potential use in the development of new antimicrobial agents. Further research is needed to determine its efficacy against different strains of bacteria and fungi, as well as its potential toxicity in vivo. Another area of interest is its potential use in the treatment of cancer and inflammatory diseases. Further research is needed to determine its mechanism of action and efficacy in vivo. Overall, 10-Undecenamide, N-(2-methoxyphenyl)- is a promising compound for future scientific research.

Synthesis Methods

10-Undecenamide, N-(2-methoxyphenyl)- can be synthesized through a multi-step process. The first step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. The second step involves the reaction of 2-methoxyphenylacetyl chloride with 10-undecen-1-amine to form 10-Undecenamide, N-(2-methoxyphenyl)-. The final product can be purified through recrystallization or column chromatography.

Scientific Research Applications

10-Undecenamide, N-(2-methoxyphenyl)- has been studied for its potential applications in various scientific research studies. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

76691-46-8

Product Name

10-Undecenamide, N-(2-methoxyphenyl)-

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)undec-10-enamide

InChI

InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-15-18(20)19-16-13-11-12-14-17(16)21-2/h3,11-14H,1,4-10,15H2,2H3,(H,19,20)

InChI Key

GDLMMSIWAXMZCG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CCCCCCCCC=C

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCCCCCCC=C

Other CAS RN

76691-46-8

Origin of Product

United States

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